Rhodanine, 3-(m-hydroxyphenyl)-

描述

Rhodanine derivatives are small molecular weight organic compounds with a wide range of applications in various fields such as biochemistry, medicinal chemistry, photochemistry, coordination chemistry, and industry . These derivatives, including 3-(m-hydroxyphenyl)-rhodanine, are known for their diverse pharmacological activities and are used as substrates in the synthesis of compounds containing the rhodanine moiety .

Synthesis Analysis

The synthesis of rhodanine derivatives can be achieved through various methods. For instance, a new fluorescence reagent, 3-(4'-fluorophenyl)-5-(2'-arsenoxylphenylazo)-rhodanine, was synthesized and its structure was clarified by elemental analysis and IR . Additionally, the reaction of rhodanine with formaldehyde in an alcohol solution can lead to the formation of 3-hydroxymethylrhodanine, and further reactions can yield complex compounds such as thioxo-8-phenyl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one .

Molecular Structure Analysis

The molecular structure of rhodanine derivatives has been extensively studied through X-ray crystallography. For example, the crystal structures of two rhodanine derivatives, 3-amino rhodanine and 3-methyl rhodanine, were determined at low temperatures, providing highly consistent copies of the rhodanine ring and establishing its geometry with confidence . Furthermore, the crystal structures of three rhodanine-3-carboxylic acids were reported to study the relationship between the length of the alkyl chain and the geometry of these molecules .

Chemical Reactions Analysis

Rhodanine derivatives participate in various chemical reactions. The hydroxymethylation of rhodanine with formaldehyde leads to the formation of 3-hydroxymethylrhodanine, and in the presence of triethylamine, bis-hydroxymethylation at the 5 position of the thiazolidine ring can occur . Additionally, rhodanine derivatives can react with trace bismuth (III) to form a chelate that significantly reduces fluorescence intensity, which is the basis for a new method of fluorescence spectrophotometric determination of bismuth (III) .

Physical and Chemical Properties Analysis

The physical properties of rhodanine derivatives are influenced by the combination of electron-withdrawing groups and electron-donating cores. Star-shaped molecules with 3-alkylrhodanine groups linked through bithiophene π-spacer to electron-donating cores were synthesized and studied for their physical properties and photovoltaic performance. These molecules demonstrated advantages such as higher solubility, better photovoltaic performance, lower optical/electrochemical bandgaps, and higher thermooxidation stability compared to their analogs with dicyanovinyl units . The study of these properties is crucial for the design of high-performance photovoltaic materials.

科学研究应用

-

Antidiabetic Activity

-

Antibacterial Activity

-

Antifungal Activity

-

Anti-infective Activity

-

Antineoplastic Activity

-

Antimicrobial Activity

-

Antiviral Activity

-

Drug Discovery

-

Anticancer Activity

-

Alzheimer’s Disease Research

-

Coordination Compounds of Transition Metals

-

Biological Importance

-

Antioxidant Activity

-

Anti-inflammatory Activity

-

Antiviral Drugs

-

Anticancer Drugs

-

Antimicrobial Drugs

-

Alzheimer’s Disease Research

安全和危害

未来方向

Rhodanine derivatives have exhibited wide biological activities, as well as significant industrial applications, which suggests that rhodanine heterocycle represents a key structural motif in heterocyclic chemistry and occupies a prominent position in drug discovery . The information contained in this review could be of benefit to the design of new, effective small molecules with anticancer potential among rhodanine derivatives or their related heterocycles .

属性

IUPAC Name |

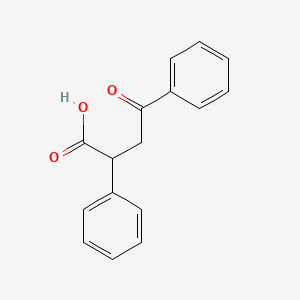

3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-7-3-1-2-6(4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOHYYNHIDAVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178107 | |

| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Rhodanine, 3-(m-hydroxyphenyl)- | |

CAS RN |

23517-76-2 | |

| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)

![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)

![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)

![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)